molecular formula C22H14Br2Cl2N2 B10931793 3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole

Cat. No.: B10931793
M. Wt: 537.1 g/mol
InChI Key: FXTUFERMNOBJHH-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of bromine and chlorine substituents on its phenyl and benzyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromophenyl groups: The bromophenyl groups can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.

    Attachment of the dichlorobenzyl group: This step involves the nucleophilic substitution reaction of a dichlorobenzyl halide with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the efficient recovery and recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole is unique due to the specific arrangement of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C22H14Br2Cl2N2

Molecular Weight

537.1 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-[(2,4-dichlorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Br2Cl2N2/c23-17-5-1-3-14(9-17)21-12-22(15-4-2-6-18(24)10-15)28(27-21)13-16-7-8-19(25)11-20(16)26/h1-12H,13H2

InChI Key

FXTUFERMNOBJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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